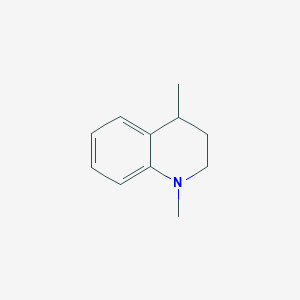

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1,4-dimethyl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

CRBSCSNTTFCBOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C2=CC=CC=C12)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dimethyl 1,2,3,4 Tetrahydroquinoline and Structural Analogues

Classical and Catalyst-Mediated Cycloaddition Strategies

Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the tetrahydroquinoline core, enabling the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step.

Intramolecular Annulations and Ring Closure Reactions

Intramolecular cyclization strategies are effective for constructing the tetrahydroquinoline framework. One notable approach involves the domino reaction of 2-nitroarylketones and aldehydes, which under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst, undergo reduction of the nitro group followed by intramolecular cyclization and further reduction to yield tetrahydroquinolines in high yields. nih.gov This method demonstrates a multi-step sequence triggered by a single catalytic system. nih.gov

Another strategy employs the thermal annulation of N-(2-alkenylphenyl)amino-substituted Fischer carbenes to produce tetrahydroquinolines. nih.gov The success of this reaction is influenced by the choice of solvent and the electronic and steric properties of the substrates. nih.gov Additionally, acid-catalyzed cyclization of enamides with benzyl (B1604629) azide (B81097) leads to fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov

A highly diastereoselective [4+2] annulation has been achieved between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes, providing a direct route to 4-aryl-substituted tetrahydroquinolines. nih.gov This method is efficient under mild conditions and tolerates a wide range of functional groups. nih.gov

Intermolecular [4+2] Cycloadditions (e.g., Povarov-type reactions)

The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-established and versatile method for synthesizing tetrahydroquinoline derivatives. eurekaselect.comresearchgate.netsci-rad.com It typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. sci-rad.com This reaction can be performed as a one-pot, multi-component reaction, combining an aniline (B41778), an aldehyde, and an alkene, which enhances its efficiency and atom economy. eurekaselect.comresearchgate.net

The mechanism of the Povarov reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. researchgate.netwikipedia.org The choice of catalyst and substrates can influence the reaction pathway and the stereochemical outcome. For instance, the use of yttrium triflate as a catalyst has been shown to afford high regioselectivity and stereoselectivity. wikipedia.org

Recent advancements have expanded the scope of the Povarov reaction to include a wider range of substrates. For example, a Povarov-type formal [4+2]-cycloaddition between donor-acceptor cyclopropenes and imines has been developed, yielding cyclopropane-fused tetrahydroquinolines. wikipedia.org Furthermore, new strategies are emerging to overcome the limitation of the Povarov reaction to electron-rich alkenes, for instance, by using N-benzylhydroxylamines and highly electronically deactivated styrenes in hexafluoroisopropanol (HFIP) as the solvent. rsc.org

Regioselective and Stereoselective Hydrogenation of Quinoline (B57606) Precursors

The direct hydrogenation of quinoline precursors is a highly atom-economical and straightforward approach to obtaining tetrahydroquinolines. researchgate.netresearchgate.net Significant progress has been made in developing catalysts and methods that allow for the selective reduction of the heterocyclic ring while preserving other functional groups, and in controlling the stereochemistry of the newly formed chiral centers.

Asymmetric Catalytic Hydrogenation Protocols

The asymmetric hydrogenation of quinolines is a powerful technique for producing chiral tetrahydroquinolines. acs.org Transition-metal catalysis, particularly with iridium and rhodium complexes, has been instrumental in achieving high enantioselectivity. acs.orgacs.org For example, an iridium catalyst with N-Me-ZhaoPhos as the ligand has been shown to effectively catalyze the asymmetric hydrogenation of aryl-substituted quinolines, providing access to both enantiomers of the tetrahydroquinoline products with high yields and excellent enantioselectivities simply by changing the solvent. acs.orgacs.org

Chiral phosphoric acids have also been employed as catalysts in asymmetric transfer hydrogenation reactions. dicp.ac.cnacs.org In one approach, a chiral phosphoric acid catalyzes the asymmetric transfer hydrogenation of quinolines using a dihydrophenanthridine, which is regenerated in situ, as the hydrogen source. acs.org Another innovative method combines the in situ formation of the quinoline intermediate from an amino alcohol and a ketone with a subsequent biomimetic asymmetric reduction catalyzed by a chiral phosphoric acid, leading to chiral tetrahydroquinolines in a one-pot cascade reaction. dicp.ac.cn

The development of novel chiral ligands is crucial for advancing asymmetric hydrogenation. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are structurally related to quinolines. nih.gov

Table 1: Selected Asymmetric Hydrogenation Methods for Tetrahydroquinoline Synthesis

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ir/N-Me-ZhaoPhos | 2-Aryl-substituted quinolines | (R)- or (S)-Tetrahydroquinolines | up to 98% | up to 99% | acs.orgacs.org |

| Chiral Gold Phosphate | o-alkynylanilines and aldehydes | Chiral Tetrahydroquinolines | Excellent | Excellent | nih.gov |

| Chiral Phosphoric Acid / Dihydrophenanthridine | Quinolines | Chiral Tetrahydroquinolines | High | Good | acs.org |

| Rhodium / Me-CAMPY | Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | up to 69% | Quantitative | nih.gov |

This table provides a selection of reported methods and is not exhaustive.

Diastereoselective Reduction Approaches

Diastereoselective methods are critical when the quinoline precursor already contains one or more chiral centers, or when new stereocenters are created relative to existing ones. A notable example is the diastereoselective synthesis of 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. nih.gov This method involves the alkylation of methyl (2-nitrophenyl)acetate, ozonolysis, and subsequent catalytic hydrogenation. The final hydrogenation step initiates a tandem sequence of reduction, condensation, and further reduction, leading to the tetrahydroquinoline product as a single diastereomer with the C-2 alkyl group cis to the C-4 carboxylic ester. nih.gov

Another approach to achieving high diastereoselectivity is through the [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes, which produces highly substituted tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr). nih.gov

Electrochemical Reduction Methods

Electrochemical methods offer a green and sustainable alternative for the reduction of quinolines to tetrahydroquinolines. researchgate.net These methods avoid the need for high-pressure hydrogen gas or chemical reducing agents. The electrocatalytic hydrogenation (ECH) of quinoline can be performed using water as the hydrogen source, providing an environmentally friendly route to 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net

Recent research has focused on developing efficient electrocatalysts. For instance, an electrochemical method for the C3-thiolation of quinolines has been developed, where the cathodic reduction of the quinoline generates an intermediate that can be trapped by thiols. rsc.org While this is not a hydrogenation reaction, it demonstrates the potential of electrochemical methods to functionalize the quinoline ring system.

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade (or domino) sequences represent powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a single operation. acs.orgnih.gov These processes are characterized by high efficiency and convergence, minimizing the need for isolation and purification of intermediates, which significantly shortens synthetic routes. nih.gov

Domino Reactions for Tetrahydroquinoline Framework Construction

Domino reactions, also known as tandem or cascade reactions, are highly effective for synthesizing complex structures like tetrahydroquinolines from simple starting materials. nih.goviupac.org These reactions involve multiple bond-forming events occurring under the same reaction conditions without the isolation of intermediates, leading to excellent atom economy and reduced waste. nih.govprimescholars.com

A notable example is the domino Povarov reaction, which facilitates the synthesis of polysubstituted 1,2,3,4-tetrahydroquinolines. nih.gov In a study, the three-component reaction of aromatic aldehydes, anilines, and methyl propiolate, catalyzed by p-toluenesulfonic acid in ethanol (B145695), yielded functionalized tetrahydroquinolines. The reaction proceeds through the in situ formation of a β-enamino ester and an aromatic imine, which then undergo a Povarov reaction. This method is highly stereoselective, producing (2,3)-trans-(3,4)-trans configured products in moderate to good yields (41–67%). nih.gov

Table 1: Domino Povarov Reaction for Tetrahydroquinoline Synthesis nih.gov

| Arylamine | Aromatic Aldehyde | Product Yield (%) |

|---|---|---|

| Aniline | Benzaldehyde | 63 |

| 4-Methylaniline | Benzaldehyde | 67 |

| 4-Methoxyaniline | Benzaldehyde | 61 |

| 4-Chloroaniline | Benzaldehyde | 55 |

| Aniline | 4-Chlorobenzaldehyde | 58 |

| Aniline | 4-Methylbenzaldehyde | 65 |

| Aniline | 4-Methoxybenzaldehyde | 52 |

Reaction conditions: Arylamine, aromatic aldehyde, methyl propiolate, p-toluenesulfonic acid, ethanol.

Another strategy involves the reduction of a nitro group followed by a reductive amination sequence. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions using a Palladium on carbon (Pd/C) catalyst. The process is initiated by the reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the final tetrahydroquinoline product in high yields (93-98%). nih.gov

One-Pot Cascade Processes

One-pot cascade processes have emerged as a cornerstone for the efficient synthesis of tetrahydroquinoline derivatives. nih.gov These reactions combine multiple catalytic processes in a single vessel, avoiding the separation of intermediates and thereby increasing synthetic efficiency.

One such approach is the one-pot, three-component condensation reaction between an aldehyde, an amine, and a compound with an acidic proton, such as tetrahydroquinoline itself, to form N-Mannich bases. nih.gov This Mannich reaction, typically performed under reflux conditions in ethanol with a catalytic amount of hydrochloric acid, is a powerful tool in combinatorial and medicinal chemistry for generating diverse structures. nih.gov

A biomimetic, one-pot cascade reduction has also been developed for the synthesis of chiral tetrahydroquinolines from 2-aminochalcones. This method utilizes a ruthenium catalyst and a chiral phosphoric acid, with phenanthridine (B189435) serving as a regenerable NAD(P)H model. The reaction proceeds through an acid- and ruthenium-catalyzed formation of an aromatic quinoline intermediate, followed by a biomimetic asymmetric reduction to yield the chiral tetrahydroquinoline with high yields and excellent enantioselectivities.

Furthermore, metal-free one-pot cascade processes have been designed for constructing related heterocyclic systems like tetrahydroquinoxalines. These reactions can involve the reduction of nitroarenes and subsequent hydrogenation of imines using water as a hydrogen source, highlighting a move towards more sustainable chemical transformations. rsc.org

Green Chemistry-Inspired Synthetic Routes

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have significantly influenced the development of synthetic routes to tetrahydroquinolines. rsc.orgrsc.orgiau.ir

Atom Economy and Waste Minimization in Tetrahydroquinoline Synthesis

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. nih.govprimescholars.com Reactions with high atom economy minimize the generation of waste, a key goal for sustainable synthesis. acs.org

The Borrowing Hydrogen (BH) methodology is an exemplary atom-economical pathway for forming C-N and C-C bonds. acs.orgnih.gov This process typically involves the catalytic dehydrogenation of an alcohol to form a reactive carbonyl intermediate. This intermediate then reacts further before the catalyst returns the "borrowed" hydrogen to complete the cycle. The only byproduct of this process is water, making it a highly atom-efficient strategy. acs.orgnih.govacs.org For example, the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using a manganese pincer complex proceeds with water as the sole byproduct, requiring no additional reducing agents. acs.orgnih.gov

Multicomponent reactions (MCRs) are also inherently atom-economical as they combine at least three reactants in a single event to form a product that contains most of the atoms from the starting materials. iau.ir

Environmentally Benign Reaction Conditions and Solvents

The use of non-hazardous solvents and mild reaction conditions is a critical aspect of green synthesis. rsc.org Researchers have explored various environmentally friendly media for tetrahydroquinoline synthesis to replace traditional volatile organic compounds.

An electrochemical method for synthesizing tetrahydroquinoline derivatives employs acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor at room temperature. This approach avoids the use of noble metals, high-pressure hydrogen gas, and excess reducing agents, representing a greener alternative. rsc.orgrsc.org

Other green solvents and catalysts that have been successfully used include:

Ethanol: A bio-based and less toxic solvent used in domino Povarov reactions. nih.govrsc.org

Deep Eutectic Mixtures (DES): Used as catalysts in multicomponent reactions, these are biodegradable and have low vapor pressure. rsc.org

Ionic Liquids: Task-specific ionic liquids like 1-butyl-3-methylimidazolium tetrachloroaluminate ([Bmim]Cl/AlCl3) have been used as a recyclable medium for one-pot syntheses. iau.ir

Water: Utilized in iridium-catalyzed cyclizations, where it is the only byproduct. organic-chemistry.org

Table 2: Examples of Green Reaction Conditions for Tetrahydroquinoline Synthesis

| Method | Catalyst / Medium | Key Green Features | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Acetonitrile | Room temperature, no noble metals, no high-pressure H₂ | rsc.orgrsc.org |

| Domino Povarov Reaction | Ethanol | Bio-based solvent, mild conditions | nih.gov |

| Multicomponent Reaction | Deep Eutectic Mixture | Biodegradable catalyst, non-hazardous | rsc.org |

| One-pot Condensation | Ionic Liquid [Bmim]Cl/AlCl₃ | Recyclable medium, solvent-free option | iau.ir |

Borrowing Hydrogen Methodology

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" principle is a powerful synthetic strategy that leverages alcohols as alkylating agents, producing water as the only stoichiometric byproduct. acs.orgacs.org This process is initiated by a catalyst that "borrows" hydrogen from an alcohol to form a temporary carbonyl compound. This reactive intermediate can then undergo various transformations, such as condensation with an amine to form an imine. Finally, the catalyst returns the hydrogen to the new unsaturated bond, yielding the final product and regenerating the catalyst. acs.orgacs.org

A significant advancement in this area is the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using a manganese(I) PN³ pincer complex as the catalyst. acs.orgnih.gov This one-pot cascade reaction selectively produces tetrahydroquinolines in a highly atom-efficient manner. The choice of base was found to be crucial for directing the reaction towards the desired tetrahydroquinoline product instead of the corresponding quinoline. acs.orgnih.gov This method avoids the pre-functionalization of substrates and the use of expensive and toxic reagents, aligning perfectly with the goals of sustainable chemistry. acs.orgnih.gov

This methodology has also been extended to the synthesis of other N-heterocycles, demonstrating its versatility and potential for creating complex, biologically active molecules from simple, abundant starting materials. digitellinc.com

Other Prominent Synthetic Approaches

Beyond mainstream methods, several other powerful synthetic strategies have been developed for the synthesis of 1,4-disubstituted tetrahydroquinolines. These approaches offer alternative routes, often employing novel catalytic systems and reaction cascades to achieve the target molecular architecture with high efficiency and selectivity.

Sonogashira Coupling and Acid-Catalyzed Cyclization Pathways

The Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp² and sp-hybridized carbons, serves as a cornerstone for constructing key precursors to quinoline systems. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org

While a direct, one-pot synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline using this method is not prominently documented, the strategy is well-established for creating quinoline and quinolinone precursors which can be subsequently reduced. A general pathway involves the Sonogashira coupling of a substituted 2-iodoaniline (B362364) with a terminal alkyne. daneshyari.com For instance, the coupling of 2-iodoaniline with terminal acetylenic carbinols, catalyzed by PdCl₂(PPh₃)₂ and CuI, initially forms the corresponding coupled acetylenic carbinol. daneshyari.com This intermediate can then undergo isomerization to an α,β-unsaturated ketone followed by a cyclodehydration step to yield the quinoline ring system. daneshyari.com Subsequent reduction of the quinoline core would lead to the desired tetrahydroquinoline skeleton.

A notable variation is the Sonogashira carbonylative cross-coupling-cyclization procedure reported by Kalinin and co-workers for the synthesis of 4(1H)-quinolinones. nih.gov This reaction utilizes a PdCl₂(PPh₃)₂ catalyst to couple 2-iodoanilines with terminal alkynes and carbon monoxide, leading to the formation of an alkynyl ketone intermediate that undergoes a 6-endo-dig cyclization to afford the quinolinone product in yields ranging from 49% to 95%. nih.gov The resulting N-H quinolinone could then be subjected to N-methylation and subsequent reduction of the carbonyl and aromatic ring to furnish a 1,4-disubstituted tetrahydroquinoline.

Table 1: Examples of Sonogashira-based Quinoline Synthesis

| Reactants | Catalyst System | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Iodoanilines + Terminal Alkynes + CO | PdCl₂(PPh₃)₂/CuI | 4(1H)-Quinolinones | 49-95% | nih.gov |

| 2-Iodoaniline + Terminal Acetylenic Carbinols | PdCl₂(PPh₃)₂/CuI | 2-Arylquinolines | Good | daneshyari.com |

Reduction-Reductive Amination Sequences

Tandem reactions that combine reduction and reductive amination steps offer a highly efficient route to substituted tetrahydroquinolines, including N-methylated derivatives like 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline. nih.gov A prominent example involves the diastereoselective synthesis of methyl (±)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates starting from methyl (2-nitrophenyl)acetate. acs.orgnih.govacs.org

This multi-step sequence is initiated by the catalytic hydrogenation of a 2-nitroaryl ketone or aldehyde derivative. nih.govresearchgate.net The process typically employs a 5% Palladium on carbon (Pd/C) catalyst. nih.govacs.org The key steps in this tandem sequence are:

Nitro Group Reduction : The aromatic nitro group is reduced to an aniline or a hydroxylamine. acs.orgnih.gov

Intramolecular Condensation : The newly formed amine condenses with a side-chain carbonyl group to form a cyclic imine or iminium ion intermediate. nih.govacs.org

Imine Reduction : The cyclic intermediate is subsequently reduced to the tetrahydroquinoline ring. nih.govacs.org

N-Methylation : When formaldehyde (B43269) is present in the reaction mixture, it participates in a final reductive amination step with the secondary amine of the tetrahydroquinoline ring, installing the N-methyl group to yield the 1-methyl-tetrahydroquinoline derivative. acs.orgnih.gov

This method is characterized by its high diastereoselectivity, where the addition of hydrogen occurs on the face of the molecule opposite to existing substituents, such as a C4 ester group, resulting in a cis relationship between substituents at the C2 and C4 positions. nih.govacs.org Yields for these tandem reactions are often high, typically in the range of 93-98% for the formation of the core tetrahydroquinoline structure. nih.gov

Table 2: Research Findings on Reduction-Reductive Amination for Tetrahydroquinoline Synthesis

| Starting Material Type | Key Reagents/Catalysts | Key Transformation Steps | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | Nitro reduction, imine formation, imine reduction | Tetrahydroquinolines | 93-98% | nih.gov |

| Methyl (2-nitrophenyl)acetate derivatives (post-ozonolysis) | 5% Pd/C, H₂, Formaldehyde (from ozonolysis) | Nitro reduction, condensation, imine reduction, reductive amination | Methyl (±)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates | High | acs.orgnih.gov |

| 2-Nitroaryl substrates with side chain acrylate | Iron powder, Acetic Acid | Nitro reduction, 6-exo-trig Michael addition | Tetrahydroquinolines | 86-98% | nih.gov |

Metal-Mediated Heterocyclization

Metal-catalyzed or mediated heterocyclization reactions provide another versatile avenue to the tetrahydroquinoline scaffold. nih.gov These methods often involve the intramolecular cyclization of a suitably functionalized aromatic precursor, promoted by a metal complex.

One such approach involves an intramolecular nitrene C-H insertion, as disclosed by Che and co-workers. nih.gov This method utilizes an air-stable iron(III) complex, [Fe(III)(F₂₀TPP)Cl], to promote the cyclization of aryl azides into 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72-81%). The proposed mechanism involves the formation of an iron-nitrene complex which then abstracts a gamma-hydrogen from a side chain, leading to a benzylic radical that cyclizes to form the product. nih.gov

Söderberg and colleagues have explored the thermal annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes. nih.gov This reaction synthesizes tetrahydroquinolines, although the yields are variable (12-70%) and dependent on solvent, steric, and electronic factors. Acetonitrile was found to be the most effective solvent for this transformation. nih.gov

More recently, a manganese-catalyzed approach based on the "borrowing hydrogen" methodology has been developed for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This one-pot cascade reaction, promoted by a manganese(I) PN³ pincer complex, forms both a C-C and a C-N bond, producing water as the only byproduct and avoiding the need for external reducing agents. nih.gov

Table 3: Examples of Metal-Mediated Tetrahydroquinoline Synthesis

| Metal Catalyst/Mediator | Starting Material Type | Reaction Type | Product Scope | Reported Yield | Reference |

|---|---|---|---|---|---|

| [Fe(III)(F₂₀TPP)Cl] | Aryl Azides | Intramolecular Nitrene C-H Insertion | 2-Aryl-1,2,3,4-tetrahydroquinolines | 72-81% | nih.gov |

| Chromium Fischer Carbenes | N-(2-alkenylphenyl)amino-substituted carbenes | Thermal Annulation | Tetrahydroquinolines | 12-70% | nih.gov |

| Manganese(I) PN³ Pincer Complex | 2-Aminobenzyl alcohols + Secondary alcohols | Borrowing Hydrogen Cascade | 1,2,3,4-Tetrahydroquinolines | Good | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics in Tetrahydroquinoline Formation

Mechanistic Pathways of Cyclization Reactions

The formation of the tetrahydroquinoline core, a key step in synthesizing compounds like 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, can be achieved through several cyclization strategies. These pathways differ in their key bond-forming steps and the nature of the intermediates involved.

Electrophilic Aromatic Substitution (EAS) Mechanisms

Intramolecular Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for constructing the tetrahydroquinoline skeleton. rsc.orgacs.org This mechanism typically involves the cyclization of a phenylethylamine derivative where an electrophilic carbon is attacked by the electron-rich aromatic ring. rsc.org

A classic example is the Bischler–Napieralski reaction, which proceeds through the cyclization of an N-acyl derivative of a β-phenylethylamine. rsc.org While this typically forms dihydroisoquinolines, the underlying principle of intramolecular EAS is relevant. For tetrahydroquinolines, a related approach is the Friedel-Crafts reaction, where an appropriate side chain is activated to create an electrophile that cyclizes onto the aniline (B41778) ring. researchgate.net

The mechanism is initiated by the formation of a reactive electrophile, often an iminium ion or a carbocation, which is generated from a precursor molecule containing an amine and a suitable side chain. rsc.orgacs.org The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, facilitating the cyclization step. rsc.org The reaction is typically promoted by Brønsted or Lewis acids. researchgate.netsci-rad.com

Table 1: Key Features of EAS Cyclization for Tetrahydroquinoline Synthesis

| Feature | Description | Reference |

|---|---|---|

| Key Reaction | Intramolecular Electrophilic Aromatic Substitution (e.g., Friedel-Crafts type) | researchgate.net |

| Key Intermediate | Iminium ion or carbocation | rsc.orgacs.org |

| Driving Force | Attack of the electron-rich aromatic ring on an electrophilic center | rsc.org |

| Catalysts | Brønsted or Lewis acids (e.g., AlCl₃, Cu(OTf)₂) | sci-rad.com |

| Substrate Requirement | Aniline derivative with a side chain capable of forming an electrophile | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Driven Cyclizations

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for ring closure, particularly when the aromatic ring is electron-deficient. This strategy relies on the presence of a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a leaving group (like a fluoride) on the aromatic ring. nih.gov

A common approach involves a domino reaction sequence. For instance, a reductive amination can occur at a side chain carbonyl group, generating an amine. This newly formed amine then acts as an intramolecular nucleophile, attacking the activated aromatic ring and displacing the leaving group to form the tetrahydroquinoline ring. nih.gov The success of the SNAr ring closure is critically dependent on the electronic activation of the aromatic ring. nih.gov

Another variation is a domino S_N2-S_NAr synthesis. This involves an initial intermolecular S_N2 reaction to introduce the amine-containing side chain, followed by the intramolecular SNAr cyclization to furnish the tetrahydroquinoline product. nih.gov

Radical Reaction Pathways

Radical reactions offer a distinct mechanistic route to tetrahydroquinolines. These pathways involve the generation of radical intermediates that undergo cyclization. One proposed mechanism features the formation of a benzylic radical. nih.gov An iron-nitrene complex can abstract a γ-hydrogen atom from a side chain, creating a benzylic radical which then cyclizes to form the final product. nih.gov

Recent studies have also explored the cyclization of aminium radicals, generated under ground state conditions, to form the tetrahydroquinoline ring. acs.org These radical-based methods provide access to substitution patterns that might be challenging to achieve through ionic pathways.

Intramolecular Nitrene C-H Insertion Processes

Nitrene-mediated C-H insertion is a powerful tool for forming N-heterocycles. In this process, a highly reactive nitrene intermediate is generated, which can then insert into a C-H bond within the same molecule to form the ring. For tetrahydroquinoline synthesis, this would involve the insertion into a C-H bond on an alkyl side chain.

The mechanism often begins with the generation of a metal-nitrene (or imido) complex from a precursor like an organic azide (B81097). nih.govrsc.org For example, reacting an N-(2-Azidophenyl)azolium salt with a copper(I) source can lead to dinitrogen elimination and the formation of a copper-nitrene intermediate, which then undergoes cyclization. rsc.org Ruthenium-catalyzed reactions have also demonstrated the feasibility of intramolecular nitrene-mediated C-H oxygenation, proceeding through a ruthenium nitrene intermediate and an unusual 1,7-hydrogen atom transfer, highlighting the versatility of nitrene chemistry in C-H functionalization. nih.gov

Catalytic Cycle Analysis in Hydrogenation and Dehydrogenation Reactions

The interconversion between quinolines and tetrahydroquinolines via hydrogenation and dehydrogenation is a cornerstone of their chemistry. These reversible processes are typically catalyzed and understanding their catalytic cycles is essential for controlling the reaction outcome.

Hydrogenation: The most direct route to tetrahydroquinolines is the hydrogenation of the corresponding quinoline (B57606). researchgate.netwikipedia.org This can be achieved through various catalytic methods, including transfer hydrogenation or reaction with molecular hydrogen under pressure. nih.govnih.gov

A proposed catalytic cycle for the partial transfer hydrogenation of quinoline using a cobalt-amido catalyst and H₃N·BH₃ illustrates the process. nih.gov The cycle involves the transfer of a hydride from a Co(II)-H species to the 4-position of the quinoline ring and a proton from the amino ligand to the C-3 position. nih.gov Dihydroquinolines are key intermediates in the hydrogenation to tetrahydroquinolines. nih.gov B(C₆F₅)₃ has been used as a metal-free catalyst with hydrosilanes, where the cycle initiates with a 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline, which is then further reduced to the tetrahydroquinoline. organic-chemistry.org

Dehydrogenation: The reverse reaction, oxidative dehydrogenation, converts tetrahydroquinolines back to quinolines and is crucial for applications where the aromatic system is required. acs.orgcatalysis.blog These reactions are often endothermic and require catalysts to proceed efficiently at lower temperatures. catalysis.bloguh.edu

One catalytic system employs an o-quinone-based catalyst. A proposed "addition-elimination" pathway involves the formation of a hemiaminal intermediate between the secondary amine of the tetrahydroquinoline and the quinone catalyst, which then undergoes elimination to form the dehydrogenated product. acs.org Metal-free materials, such as nitrogen/phosphorus co-doped porous carbon, have also been developed as heterogeneous catalysts that facilitate the oxidative dehydrogenation using air as the oxidant. rsc.org

Table 2: Comparison of Catalytic Hydrogenation and Dehydrogenation

| Process | Description | Typical Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Hydrogenation | Reduction of the quinoline ring to form a tetrahydroquinoline. | Pd/C, Pt/C, Co-amido complexes, Ru-complexes, Ir-complexes | Can be selective for the heterocyclic or carbocyclic ring; often proceeds via dihydroquinoline intermediates. | nih.govnih.govorganic-chemistry.orgrsc.org |

| Dehydrogenation | Oxidation of a tetrahydroquinoline to form an aromatic quinoline. | o-Quinones, Ru-complexes, N/P-doped carbon, Corona discharge | Often requires an oxidant (e.g., O₂ from air); can be challenging due to endothermic nature. | acs.orgcatalysis.blogrsc.orgnih.gov |

Kinetic Studies and Reaction Rate Determinants

The rate of tetrahydroquinoline formation is influenced by several factors, including substrate concentration, catalyst loading, pressure, and temperature. Kinetic studies provide quantitative insights into these dependencies and help elucidate reaction mechanisms.

For the catalytic hydrogenation of quinoline to tetrahydroquinoline using Adams' Platinum Catalyst, studies have shown the reaction to be zero-order with respect to the concentration of quinoline and first-order with respect to hydrogen pressure. The rate is also directly proportional to the amount of catalyst used. gatech.edu This suggests that the reaction rate is limited by a step involving hydrogen activation on the catalyst surface, rather than the availability of the quinoline substrate.

In the context of the Povarov reaction, a [4+2] cycloaddition used to form tetrahydroquinolines, kinetic differences are observed between synthetic strategies. Multi-step reactions, where the imine intermediate is pre-formed, are generally found to be kinetically faster than the one-pot, multi-component versions where the imine is formed in situ. sci-rad.com

Kinetic studies on the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) using an N,P-co-doped carbon catalyst showed a rapid conversion within the first four hours of the reaction. rsc.org In lithiation reactions of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, variable temperature NMR spectroscopy provided kinetic data showing that the rate of rotation around the N-C(O) bond is fast, and in situ ReactIR spectroscopy confirmed that the lithiation itself is rapid even at -78 °C. rsc.org

Table 3: Factors Influencing Reaction Rates in Tetrahydroquinoline Synthesis

| Factor | Influence on Reaction Rate | Example Reaction | Reference |

|---|---|---|---|

| Substrate Concentration | Can be zero-order, indicating the rate is independent of substrate concentration above a certain point. | Catalytic hydrogenation of quinoline | gatech.edu |

| Hydrogen Pressure | Rate can be directly proportional (first-order) to H₂ pressure. | Catalytic hydrogenation of quinoline | gatech.edu |

| Catalyst Loading | Rate is often directly proportional to the amount of catalyst. | Catalytic hydrogenation of quinoline | gatech.edu |

| Reaction Strategy | Pre-forming intermediates can lead to faster kinetics compared to multi-component, in-situ approaches. | Povarov Reaction | sci-rad.com |

| Temperature | Generally increases reaction rates, but can affect selectivity. | Dehydrogenative coupling vs. Borrowing Hydrogen | nih.gov |

Regio- and Stereocontrol in Mechanistic Context

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing specifically substituted tetrahydroquinolines, such as 1,4-dimethyl-1,2,3,4-tetrahydroquinoline. The mechanistic pathway of the chosen synthetic route directly governs the placement of substituents and their spatial orientation.

Regiocontrol: In reactions like the Povarov reaction, the regioselectivity is determined by the nature of the attack of the alkene on the activated iminium ion. For an unsymmetrical alkene, such as propene, the addition is expected to follow Markovnikov's rule, where the more stable carbocation intermediate is formed. In the Lewis acid-catalyzed reaction of an N-aryliminium ion with propene, the electrophilic carbon of the iminium ion would be attacked by the double bond of propene. This attack would preferentially occur at the less substituted carbon of the propene, leading to the formation of a secondary carbocation on the more substituted carbon. Subsequent intramolecular Friedel-Crafts type cyclization would then lead to the formation of the 4-methyl-substituted tetrahydroquinoline ring. The presence and nature of the Lewis acid catalyst are crucial in activating the imine and influencing the regiochemical outcome. nih.govrsc.org For instance, the use of different Lewis acids can lead to variations in the electrophilicity of the iminium ion and thus affect the selectivity of the nucleophilic attack. nih.gov

Stereocontrol: The Povarov reaction is noted for its diastereoselectivity, often favoring the formation of the trans isomer over the cis isomer when cyclic alkenes are used. wikipedia.org In the case of forming 1,4-dimethyl-1,2,3,4-tetrahydroquinoline from acyclic precursors, two stereocenters are created (at C2 and C4, assuming the N-substituent is introduced in a subsequent step or is present from the start). The relative stereochemistry (cis vs. trans) between the methyl groups at these positions is determined by the transition state of the cyclization step. The approach of the alkene to the iminium ion and the subsequent ring closure will be influenced by steric factors, aiming to minimize steric hindrance between the substituents. For example, in a related synthesis of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (B11895469) from the reaction of an imine derived from 3-methylaniline and acetaldehyde (B116499) with a vinyl ether, a specific diastereomer was obtained, highlighting the inherent stereocontrol in such reactions. nih.gov

Furthermore, domino reactions that proceed through a cyclic imine intermediate have been shown to be highly diastereoselective. The reduction of the imine often occurs from the less sterically hindered face of the molecule, leading to a specific stereochemical relationship between the substituents. nih.gov The development of asymmetric catalytic systems, for instance using chiral phosphoric acids, has enabled the enantioselective synthesis of various tetrahydroquinoline derivatives, affording high diastereo- and enantioselectivities. organic-chemistry.org

While detailed kinetic and mechanistic studies specifically for the formation of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline are not extensively documented in recent literature, the principles of regioselectivity and stereocontrol observed in analogous Povarov and other cyclization reactions provide a strong framework for understanding and predicting the outcome of its synthesis.

Sophisticated Spectroscopic Techniques for Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, providing information on the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry.

While one-dimensional NMR provides fundamental information, multi-dimensional techniques like COSY, HSQC, and HMBC are indispensable for unambiguously assigning all proton and carbon signals, especially in a substituted molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, this would clearly show the correlation between the C4-proton and the adjacent C3-methylene protons, as well as the coupling between the C3 and C2 methylene (B1212753) protons. It would also confirm the coupling patterns within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signal for each protonated carbon by linking the ¹H and ¹³C chemical shifts. For instance, the proton signal of the N-methyl group would correlate to its corresponding carbon signal, and the same would apply to the C4-methyl group, the C2, C3, and C4 aliphatic carbons, and the aromatic CH carbons.

The ¹H NMR spectrum provides information about the chemical environment of each proton. For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), the aromatic protons typically appear in the range of 6.4-7.0 ppm, while the aliphatic protons at C2, C3, and C4, and the N-H proton, resonate at higher fields. chemicalbook.com

For 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, the following characteristics are expected:

N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group would appear, likely in the 2.8-3.0 ppm range.

C4-Methyl Group: A doublet corresponding to the C4-methyl protons would be observed, coupling with the proton at C4.

Aliphatic Protons: The proton at C4 would appear as a multiplet due to coupling with the C3 protons and the C4-methyl protons. The methylene protons at C2 and C3 would show complex splitting patterns due to geminal and vicinal coupling.

Aromatic Protons: The protons on the benzene (B151609) ring would still reside in the aromatic region, with their specific shifts influenced by the electron-donating nature of the fused heterocyclic ring.

Table 1: Experimental ¹H NMR Data for 1,2,3,4-Tetrahydroquinoline and Expected Shifts for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline

| Proton Assignment (Position) | Experimental Shift (ppm) for 1,2,3,4-Tetrahydroquinoline chemicalbook.com | Expected Shift (ppm) for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline | Expected Multiplicity |

|---|---|---|---|

| H-2 | ~3.29 | ~3.3-3.5 | Multiplet |

| H-3 | ~1.94 | ~1.8-2.1 | Multiplet |

| H-4 | ~2.76 | ~2.9-3.2 | Multiplet |

| Aromatic H (H-5, H-6, H-7, H-8) | 6.46 - 6.95 | 6.5 - 7.2 | Multiplets |

| N-H | ~3.80 | N/A | N/A |

| N-CH₃ | N/A | ~2.8-3.0 | Singlet |

| C4-CH₃ | N/A | ~1.2-1.4 | Doublet |

Note: Expected shifts are theoretical and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment. In 1,2,3,4-tetrahydroquinoline, the aromatic carbons resonate between approximately 114 and 145 ppm, while the aliphatic carbons (C2, C3, C4) appear upfield. chemicalbook.com

The introduction of two methyl groups in 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline would lead to predictable changes:

Methyl Carbons: Two new signals would appear in the upfield region (typically 15-30 ppm) corresponding to the N-methyl and C4-methyl carbons.

Aliphatic Carbons: The chemical shifts of C2, C3, and C4 would be affected by the substitution. The C4 carbon would experience a significant downfield shift due to the alpha-effect of the methyl group.

Aromatic Carbons: The shifts of the aromatic carbons, particularly the quaternary carbons C4a and C8a, would also be slightly altered.

Table 2: Experimental ¹³C NMR Data for 1,2,3,4-Tetrahydroquinoline and Expected Shifts for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline

| Carbon Assignment (Position) | Experimental Shift (ppm) for 1,2,3,4-Tetrahydroquinoline chemicalbook.com | Expected Shift (ppm) for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |

|---|---|---|

| C-2 | 42.5 | ~48-52 |

| C-3 | 27.2 | ~30-35 |

| C-4 | 22.4 | ~30-34 |

| C-4a | 122.5 | ~121-124 |

| C-5 | 129.3 | ~128-130 |

| C-6 | 117.1 | ~116-118 |

| C-7 | 126.7 | ~126-128 |

| C-8 | 114.2 | ~115-117 |

| C-8a | 144.8 | ~143-146 |

| N-CH₃ | N/A | ~35-40 |

| C4-CH₃ | N/A | ~20-25 |

Note: Expected shifts are theoretical and can vary based on solvent and experimental conditions.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom. researchgate.net The chemical shift of the nitrogen in the tetrahydroquinoline ring is sensitive to its hybridization and substitution. For the parent 1,2,3,4-tetrahydroquinoline, the nitrogen is a secondary amine. In 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, it is a tertiary amine. This change from a secondary to a tertiary amine is expected to cause a downfield shift in the ¹⁵N NMR spectrum. researchgate.net The typical shift for a tertiary amine in such a cyclic system would be in the range of 30 to 90 ppm relative to liquid ammonia. researchgate.net Advanced techniques like ¹H-¹⁵N HMBC can be used to overcome the low sensitivity and confirm assignments by correlating the nitrogen atom to nearby protons, such as those on the N-methyl group and at the C2 and C8 positions. researchgate.netresearchgate.net

Magnetic anisotropy describes how the magnetic field experienced by a nucleus is influenced by the circulation of electrons in nearby functional groups, such as aromatic rings. researchgate.net This effect is distance and orientation-dependent and can be a powerful tool for stereochemical analysis. rsc.org In 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, the molecule is chiral due to the stereocenter at C4. The spatial arrangement of the C4-methyl group (axial vs. equatorial) relative to the benzene ring will influence the chemical shifts of the methyl protons and the C4 proton. Protons located in the "shielding" cone above the plane of the aromatic ring will experience an upfield shift, while those in the "deshielding" zone in the plane of the ring will be shifted downfield. khanacademy.org By carefully analyzing the ¹H NMR chemical shifts and using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which identifies protons that are close in space, the relative stereochemistry and preferred conformation of the molecule can be determined.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

For 1,2,3,4-tetrahydroquinoline, the IR spectrum shows characteristic bands for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and aromatic C=C bending vibrations (1500-1600 cm⁻¹). chemicalbook.comnist.gov

In the spectrum of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, key differences would be observed:

Absence of N-H Stretch: The most notable change would be the disappearance of the N-H stretching vibration, confirming the N-methylation.

C-H Stretching: The spectrum would still feature aromatic and aliphatic C-H stretching bands. The aliphatic region would be more complex due to the two methyl groups.

Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) would be unique to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, with specific bending and rocking vibrations of the entire molecular skeleton, including the C-N and C-C bonds of the heterocyclic ring and the attached methyl groups.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations typically give strong Raman signals. Changes in the symmetry and vibrational modes due to the methyl substituents would result in a distinct Raman spectrum compared to the unsubstituted parent compound.

Table 3: Key Vibrational Modes for Tetrahydroquinolines

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected in 1,2,3,4-Tetrahydroquinoline chemicalbook.comnist.gov | Expected in 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |

|---|---|---|---|

| N-H Stretch | 3350-3450 | Strong | Absent |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong, more complex |

| Aromatic C=C Bending | 1500-1615 | Medium-Strong | Medium-Strong |

| CH₂ Bending (Scissoring) | 1450-1470 | Medium | Medium |

| C-N Stretch | 1250-1350 | Medium | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

No specific High-Resolution Mass Spectrometry (HRMS) data for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline is available in the reviewed scientific literature.

X-ray Diffraction Analysis for Solid-State Structural Conformation

There is no available X-ray diffraction data for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline in the reviewed scientific literature.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio methods are fundamental tools for investigating the intrinsic properties of molecules from first principles, without reliance on empirical parameters. esqc.orgimperial.ac.uk For the tetrahydroquinoline scaffold, these calculations offer a precise understanding of its electronic and structural nature.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net

In DFT studies of related heterocyclic compounds, calculations at levels like B3LYP/6-311+G(**) are used to optimize the molecular geometry and compute these orbital energies. researchgate.net For 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, making these the likely sites for electrophilic attack. The LUMO would be distributed across the aromatic system.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, revealing the delocalization of electron density and stabilizing hyperconjugative interactions within the molecule. researchgate.net This analysis provides a quantitative measure of the electron density on each atom, which is crucial for understanding intermolecular interactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Note: This data is for a related chalcone-coumarin compound to illustrate the outputs of DFT calculations, as specific values for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline are not available in the cited literature.)

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.12 | Represents electron-donating capability |

| LUMO Energy | -1.29 | Represents electron-accepting capability |

| HOMO-LUMO Gap | 4.83 | Indicator of chemical reactivity and stability |

| Chemical Hardness | 2.415 | Resistance to change in electron distribution |

| Electronic Chemical Potential | -3.705 | Propensity to escape from an equilibrium state |

Source: Adapted from a DFT study on related heterocyclic systems to illustrate the methodology. researchgate.net

The non-aromatic portion of the 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline ring is not planar, allowing for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable three-dimensional structures (lowest energy conformers) and the energy barriers between them.

A Potential Energy Surface (PES) maps the energy of the molecule as a function of its geometry, typically by varying specific torsion angles. For the tetrahydroquinoline ring, a puckering analysis can be performed to describe the exact conformation of the saturated ring. tandfonline.com By calculating the energy for a range of conformations, researchers can identify the global minimum energy structure, which is the most populated conformer at equilibrium, as well as other local minima. This information is vital for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Computational methods are instrumental in modeling chemical reactions by identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. wpmucdn.com For reactions involving the tetrahydroquinoline scaffold, such as its synthesis or metabolic transformation, DFT calculations can elucidate the reaction mechanism.

Chemoinformatic Approaches and Quantitative Structure-Relationship (QSAR) Methodologies

Chemoinformatics applies computational methods to analyze chemical information, enabling the design of new molecules and the prediction of their properties. QSAR is a key chemoinformatic technique that correlates variations in a molecule's structure with changes in its biological activity.

QSAR models are built upon molecular descriptors, which are numerical values that encode structural or physicochemical features of a molecule. researchgate.net Topological descriptors are derived from the 2D representation of the molecule (its graph) and describe aspects like size, shape, and branching. researchgate.net

In a QSAR study on 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) derivatives, various 0D, 1D, and 2D descriptors calculated using software like DRAGON were used to build statistically significant models. researchgate.net These models can predict the biological activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. researchgate.netmdpi.com The statistical validity of a QSAR model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data. redalyc.orgnih.gov

Table 2: Examples of Topological Descriptors Used in QSAR Studies of Tetrahydroquinolines

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| 0D | Molecular Weight (MW) | Size of the molecule |

| 1D | Sum of atomic van der Waals volumes (Sv) | Molecular volume |

| 2D | Randic molecular shape index (X1sol) | Degree of branching |

| 2D | Balaban index (J) | Topological shape and centricity |

Source: Based on descriptors used in a QSAR study of related tetrahydroquinoline derivatives. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline) when bound to a second molecule (a receptor, typically a protein). redalyc.org The primary goal is to model the ligand-receptor complex and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netredalyc.org

In studies involving tetrahydroquinoline derivatives, docking simulations have been used to understand their binding modes within the active sites of various protein targets. redalyc.orgnih.govscispace.com The process involves preparing the 3D structures of both the ligand and the receptor and then using an algorithm to sample numerous possible binding poses. These poses are scored based on a force field that calculates the interaction energy. redalyc.org

The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. For instance, a docking study on tetrahydroquinoline derivatives targeting a cancer-related receptor identified specific pi-anion interactions between the ligand and the protein's active site residues. redalyc.org Such studies are crucial for structure-based drug design, providing a rational basis for modifying the ligand's structure to improve its binding affinity and selectivity. nih.gov

Conceptual Density Functional Theory (CDFT) Parameters

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying chemical reactivity. nih.gov By calculating various electronic descriptors, CDFT allows for the prediction of how a molecule will behave in a chemical reaction. These parameters are derived from the change in energy with respect to the number of electrons and the external potential. nih.gov

Chemical Potential, Hardness, and Electrophilicity

Key parameters in CDFT include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential suggests a greater tendency to donate electrons, indicating nucleophilic character. researchgate.netmdpi.com

Chemical Hardness (η): Defined as the resistance to a change in electron distribution, chemical hardness is calculated from the difference between the LUMO and HOMO energies (η = ELUMO - EHOMO). A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity and higher kinetic stability. researchgate.netresearchgate.net Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated using the formula ω = μ² / (2η). nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

For a molecule like 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, the nitrogen atom and the aromatic ring influence these parameters. The lone pair of electrons on the nitrogen atom would contribute to a higher HOMO energy, potentially increasing its nucleophilicity. The methyl groups, being electron-donating, would further modulate these reactivity indices.

| Parameter | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron-donating ability (nucleophilicity). |

| Chemical Hardness (η) | ELUMO - EHOMO | Indicates resistance to charge transfer and predicts stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electron-accepting ability (electrophilicity). |

Natural Bond Orbital (NBO) and QTAIM Analyses

To gain a deeper understanding of bonding and intramolecular interactions, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. These methods provide detailed information about electron delocalization and the nature of chemical bonds.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of Lewis structures, such as lone pairs and bonds. tandfonline.comwisc.eduwisc.edu This method is particularly useful for studying hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled and empty orbitals. nih.gov

In 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, NBO analysis would reveal key interactions:

The delocalization of the nitrogen lone pair (a filled non-bonding orbital) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density (ρ). orientjchem.org This approach allows for a rigorous and unambiguous description of chemical bonding. orientjchem.orgnih.gov The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov

The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction:

Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces): Show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density at the BCP. orientjchem.org

For 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, QTAIM analysis would be used to characterize the C-N, C-C, and C-H bonds within the molecule. It could also identify weaker intramolecular interactions, such as potential C-H···π interactions, which might influence the molecule's three-dimensional structure. mdpi.com

| Analysis Method | Key Concepts | Information Gained for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |

|---|---|---|

| Natural Bond Orbital (NBO) | Localized orbitals, donor-acceptor interactions, hyperconjugation energy (E(2)). tandfonline.comwisc.edu | Quantifies stability from electron delocalization (e.g., nitrogen lone pair into ring orbitals), identifies key intramolecular interactions. nih.govnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density (ρ), Laplacian of electron density (∇²ρ), Bond Critical Points (BCPs). orientjchem.orgnih.gov | Characterizes the nature and strength of covalent bonds (C-N, C-C) and identifies non-covalent intramolecular interactions. mdpi.com |

Derivatization Strategies and Synthetic Transformations of the Tetrahydroquinoline Core

N-Alkylation and N-Functionalization Strategies

The nitrogen atom in the parent 1,2,3,4-tetrahydroquinoline (B108954) is a secondary amine, making it a prime site for various functionalization reactions. wikipedia.org Standard synthetic protocols allow for the introduction of a wide array of substituents at the nitrogen atom.

One common strategy is N-alkylation , which can be achieved through reductive amination of quinolines with aldehydes, catalyzed by agents like arylboronic acid in the presence of a hydrogen source such as Hantzsch ester. acs.org This one-pot tandem reaction efficiently yields N-alkylated tetrahydroquinolines from readily available starting materials under mild conditions. acs.org While 1,4-dimethyl-1,2,3,4-tetrahydroquinoline is already N-methylated, further reaction with alkylating agents could lead to the formation of a quaternary ammonium (B1175870) salt.

Another approach involves the direct N-benzylation of tetrahydroquinoline precursors using reagents like benzyl (B1604629) halides (PhCH2X, where X = Cl, Br). acs.org Although effective, these traditional methods can sometimes be limited by substrate scope and yield. acs.org More contemporary methods focus on catalytic approaches that offer greater efficiency and versatility. For instance, the synthesis of N-alkylated 3,4-dihydroisoquinolinones, a related heterocyclic system, can be accomplished by N-alkylation followed by oxidation, a strategy that could be conceptually adapted. rsc.org

The N-methyl group in 1,4-dimethyl-1,2,3,4-tetrahydroquinoline itself represents the product of an N-functionalization reaction on a 4-methyl-1,2,3,4-tetrahydroquinoline (B98487) precursor. The presence of this group directs further derivatization efforts towards other parts of the molecule.

Stereoselective Functionalization at Chiral Centers

The C4 position of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline is a stereocenter. The selective synthesis of a single enantiomer or diastereomer is a significant goal in medicinal chemistry, as different stereoisomers can have vastly different biological activities. The tetrahydroquinoline scaffold is a prevalent motif in numerous bioactive natural products and pharmaceutical agents. dicp.ac.cnnih.gov

Recent advancements have enabled the highly selective functionalization at the C4 position of the tetrahydroquinoline ring system. A notable method involves the directed deprotonation of the benzylic C4-position using organolithium bases in the presence of specific ligands like phosphor-amides, followed by reaction with an electrophile. chemrxiv.org This allows for the introduction of various alkyl and aryl groups with a degree of stereocontrol, depending on the existing stereochemistry and reaction conditions. chemrxiv.org

Furthermore, asymmetric synthesis provides a powerful tool for establishing the chiral centers in the tetrahydroquinoline core from the outset. Biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model can produce chiral 2-functionalized tetrahydroquinolines with excellent enantioselectivity (up to 99% ee). dicp.ac.cn Similarly, highly enantioselective rhodium-catalyzed asymmetric hydrogenation of specific o-nitrocinnamyl substrates can yield intermediates that are cyclized to form functionalized tetrahydroquinolines. nih.gov These methods highlight the potential for creating stereochemically defined analogs of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Aromatic Ring Modification via Electrophilic and Cross-Coupling Reactions (e.g., Nitration)

The benzene (B151609) ring portion of the tetrahydroquinoline system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of a variety of functional groups. masterorganicchemistry.comlibretexts.org The regiochemical outcome of these reactions is directed by the activating, ortho-, para-directing nature of the fused, substituted dihydropyridine (B1217469) ring.

| N-Protecting Group | Nitration Position | Reference |

| Acetyl | 6-position | researchgate.net |

| Protonated (acidic) | 7-position | researchgate.net |

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for forming carbon-carbon bonds on the aromatic ring. This typically requires initial halogenation (e.g., bromination or iodination) of the aromatic ring to introduce a suitable handle for the coupling reaction. Once halogenated, the derivative of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline could be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl substituents. chemrxiv.orgmdpi.com For example, protocols for Suzuki cross-coupling reactions have been successfully applied to synthesize complex heterocyclic conjugates, demonstrating the feasibility of this approach for modifying the tetrahydroquinoline scaffold. mdpi.com

Stereocontrolled Side-Chain Elaborations

Elaboration of the side chains on the 1,4-dimethyl-1,2,3,4-tetrahydroquinoline core can lead to novel analogs with diverse properties. This can involve modification of the existing methyl groups or the introduction of new, more complex side chains.

The C4-methyl group is adjacent to a chiral center, and its functionalization or replacement offers a route to diastereomerically enriched compounds. As mentioned previously, a deprotonation-alkylation strategy at the C4 position provides a direct method for introducing new, potentially complex side chains in a stereoselective manner. chemrxiv.org This protocol has been used to install primary and secondary alkyl groups, as well as aryl groups via a subsequent Negishi cross-coupling. chemrxiv.org

Highly diastereoselective [4+2] annulation reactions have also been employed to construct 4-aryl-substituted tetrahydroquinoline derivatives, demonstrating another pathway to introduce elaborate side chains at the C4 position with excellent stereocontrol. nih.govfrontiersin.org While these methods build the ring system concurrently with side-chain introduction, the principles can inform strategies for modifying a pre-existing core. The synthesis of 2-substituted tetrahydroquinolines from N-indanyl(methoxy)amines via treatment with organometallic reagents also showcases a method for side-chain installation at the C2 position. nih.gov

Dehydrogenation and Aromatization Reactions

The tetrahydroquinoline core can be dehydrogenated to form the corresponding aromatic quinoline (B57606) or quinolinium salt. This transformation is significant for both synthetic applications and its relevance in fields like hydrogen storage. researchgate.net

Various catalytic systems have been developed for the efficient oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines. These reactions often utilize mild oxidants, including air, and can proceed under heterogeneous or homogeneous conditions.

A notable heterogeneous catalyst system involves a copper-manganese (B8546573) oxide (Cu2-MnOx), which achieves high conversion (99.1%) and selectivity (97.2%) for the aromatization of tetrahydroquinoline to quinoline using air as the oxidant under mild, alkali-free conditions. pku.edu.cn Metal-free catalysts, such as nitrogen and phosphorus co-doped porous carbon materials, have also been shown to be effective for the oxidative dehydrogenation of various tetrahydroquinoline derivatives. rsc.org

Homogeneous catalysts, including iridium complexes, are also highly effective. researchgate.net The choice of catalyst can be crucial; for instance, certain iridium complexes show high efficiency for dehydrogenating 2-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net Dehydrogenation of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline would result in the formation of the corresponding 1,4-dimethylquinolinium salt.

| Catalyst System | Oxidant | Key Features | Reference |

| Cu2-MnOx | Air | High conversion (99.1%), reusable catalyst, mild conditions | pku.edu.cn |

| N,P-co-doped carbon | Air | Metal-free, high activity for various THQ derivatives | rsc.org |

| Iridium complex | - | Homogeneous catalysis, effective for substituted THQs | researchgate.net |

These aromatization reactions provide a direct synthetic route from the saturated heterocyclic core to the corresponding aromatic system, expanding the chemical space accessible from 1,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Role As Key Intermediates in Advanced Chemical Synthesis

Building Blocks for Complex Heterocyclic Systems

The tetrahydroquinoline scaffold serves as a foundational element for the synthesis of more intricate heterocyclic systems. Various synthetic strategies, such as domino reactions, have proven to be exceptionally valuable for creating tetrahydroquinolines with diverse substitution patterns. nih.gov These reactions, which involve multiple bond-forming events in a single operation, are efficient methods for building molecular complexity. nih.gov

For instance, the general reactivity of the tetrahydroquinoline nucleus can be harnessed to construct fused-ring systems. While specific examples detailing the use of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline as a direct precursor are not extensively documented in readily available literature, the established chemistry of tetrahydroquinolines allows for informed predictions of its synthetic utility. The nitrogen atom at position 1, bearing a methyl group, can influence the electronic properties of the aromatic ring and the reactivity of the heterocyclic core. The methyl group at the chiral center at position 4 can direct the stereochemical outcome of subsequent transformations.

Synthetic approaches that could be applied to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline to generate more complex heterocycles include:

Domino Reductive Amination-Nucleophilic Aromatic Substitution (SNAr): This type of sequence has been successfully employed to produce various tetrahydroquinoline derivatives and could potentially be adapted for the synthesis of more complex structures starting from appropriately functionalized precursors to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline. nih.gov

Palladium-Catalyzed Reactions: The tetrahydroquinoline core can undergo various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups, thereby expanding the molecular complexity.

Precursors in Natural Product Synthesis

The 1,2,3,4-tetrahydroquinoline (B108954) framework is embedded in numerous natural products exhibiting a broad spectrum of biological activities. nih.gov These natural products range from relatively simple structures like the antibiotic helquinoline to more complex alkaloids such as (+)-aspernomine and (-)-isoschizogaline. nih.gov

While there are no prominent examples in the available literature of natural product synthesis starting directly from 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, the synthesis of various substituted tetrahydroquinolines is a key step in the total synthesis of many natural products. The development of methods to synthesize and functionalize the tetrahydroquinoline ring system is crucial for accessing these complex molecular targets. The strategic placement of the methyl groups in 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline could make it a useful, albeit specialized, building block for the synthesis of specific natural product analogues.

Research into Novel Organic Transformations Facilitated by Tetrahydroquinoline Scaffolds

The tetrahydroquinoline scaffold has been a subject of research for the development of novel organic transformations. The reactivity of the C-H bonds within the heterocyclic ring, particularly at positions adjacent to the nitrogen atom, has been exploited for direct functionalization.

Recent research has demonstrated the selective deprotonation and functionalization of tetrahydroquinolines at the 4-position. chemrxiv.orgnih.gov This is achieved using organolithium bases in the presence of specific ligands, which allows for the introduction of various electrophiles at this position. chemrxiv.orgnih.gov This methodology could be particularly relevant for the derivatization of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, enabling the introduction of a wide range of substituents at the 4-position, which already bears a methyl group. Such transformations could lead to the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Furthermore, the tetrahydroquinoline nucleus can undergo various other transformations:

Oxidation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline (B57606) or quinolinone. For example, 2,2-dimethyl-1,2,3,4-tetrahydroquinolines have been converted to the corresponding 4-quinolinones through a sequence of protection, hydroxylation, and oxidation. researchgate.net

Reduction: The aromatic portion of the tetrahydroquinoline ring can be further reduced under specific conditions.

Ring-Opening and Rearrangement: Under certain conditions, the heterocyclic ring can undergo cleavage or rearrangement to form other types of nitrogen-containing compounds.

These transformations highlight the versatility of the tetrahydroquinoline scaffold and suggest that 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline can serve as a valuable substrate for exploring new synthetic methodologies and creating diverse molecular structures.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis typically involves intramolecular cyclization of substituted amines or epoxypropyl intermediates. For example, N,N'-di(3-chloro-2-hydroxypropyl) derivatives can undergo cyclization in polar solvents like o-dichlorobenzene, achieving yields up to 45% under reflux conditions. Key steps include epichlorohydrin-mediated alkylation followed by acid-catalyzed ring closure . Characterization relies on NMR, IR, and mass spectrometry to confirm the tetrahydroquinoline core and substituent positions .

Q. Which spectroscopic techniques are critical for characterizing 1,4-dimethyltetrahydroquinoline derivatives?

1H and 13C NMR are essential for structural elucidation, particularly for resolving stereochemistry and substituent effects. For instance, 2D COSY NMR can distinguish non-equivalent protons in the tetrahydroquinoline ring (e.g., ArCH2 resonances at 2.91–3.74 ppm) . IR spectroscopy confirms functional groups like hydroxyls (absorption at ~3384 cm⁻¹), while mass spectrometry validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with 1,4-dimethyltetrahydroquinoline derivatives?

These compounds exhibit diverse bioactivities, including cholesterol ester transfer protein (CETP) inhibition and antiproliferative effects. For example, derivatives with 2-alkyl substituents show promise as CETP inhibitors for cardiovascular disease research . Substitutions at the 3-position enhance EGFR inhibition, relevant to cancer therapeutics .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of bifunctional tetrahydroquinoline derivatives?

Low yields (e.g., 9% in direct methods) can be improved by solvent optimization. Replacing hexanol with o-dichlorobenzene reduces reaction time from 7 hours to 3 hours, enhancing yield to 45%. Temperature control (reflux vs. room temperature) and stoichiometric adjustments (e.g., excess epichlorohydrin) also mitigate side reactions .

Q. What strategies resolve structural ambiguities in tetrahydroquinoline derivatives with multiple stereocenters?

Combining 2D NMR techniques (e.g., COSY, NOESY) with X-ray crystallography is critical. For example, 1H-1H COSY assignments differentiate cyclization pathways (e.g., 1,4-phenylene vs. naphthyl coupling) by analyzing coupling constants (e.g., J = 16.6 Hz for ArCH2 protons) and aromatic proton splitting patterns . Elemental analysis further validates molecular formulas .

Q. How do catalytic systems influence the regioselectivity of tetrahydroquinoline hydrogenation?